molecular formula C10H12FNO2 B1396268 [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine CAS No. 1349709-03-0

[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine

Cat. No.: B1396268
CAS No.: 1349709-03-0
M. Wt: 197.21 g/mol
InChI Key: HNMCWMUWIILISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine: is a chemical compound with the molecular formula C10H12FNO2. It is characterized by the presence of a fluorine atom, an oxetane ring, and an amine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with oxetane-3-carboxylic acid, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The oxetane ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • [3-Fluoro-4-(methoxy)phenyl]methanamine
  • [3-Fluoro-4-(ethoxy)phenyl]methanamine
  • [3-Fluoro-4-(propoxy)phenyl]methanamine

Comparison:

Properties

IUPAC Name

[3-fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMCWMUWIILISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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